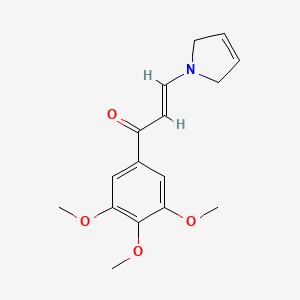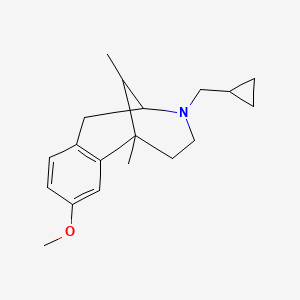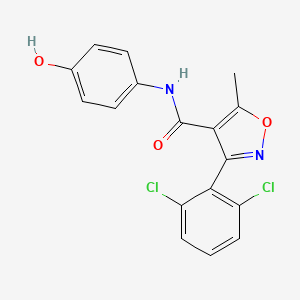
Roletamid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Roletamid involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally involves the use of specific reagents and catalysts under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired yield and purity of this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on maximizing efficiency and minimizing waste. Advanced techniques such as high-throughput screening and process optimization are employed to ensure consistent quality and high yield.
化学反应分析
Types of Reactions: Roletamid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the this compound molecule.
科学研究应用
Roletamid has a wide range of scientific research applications due to its versatile chemical properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, this compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules. In medicine, it is being investigated for its therapeutic potential in treating various diseases. Industrially, this compound is used in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of Roletamid involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application of this compound. Understanding the mechanism of action is crucial for optimizing its use in therapeutic and industrial applications.
相似化合物的比较
Roletamid can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with analogous chemical structures or similar functional groups. The comparison focuses on aspects such as reactivity, stability, and potential applications. By understanding the similarities and differences, researchers can better appreciate the unique advantages of this compound.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical properties and versatile applications make it a valuable subject of study. This article has provided an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and development are expected to unlock new possibilities for the use of this compound in science and industry.
属性
分子式 |
C16H19NO4 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC 名称 |
(E)-3-(2,5-dihydropyrrol-1-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H19NO4/c1-19-14-10-12(11-15(20-2)16(14)21-3)13(18)6-9-17-7-4-5-8-17/h4-6,9-11H,7-8H2,1-3H3/b9-6+ |
InChI 键 |
QECAKYKTTYQVKX-RMKNXTFCSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/N2CC=CC2 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CN2CC=CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13822381.png)




![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13822397.png)
![[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13822399.png)

![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B13822414.png)
![(2S)-2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrolidin-1-yl]hexanoic acid](/img/structure/B13822423.png)



![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium](/img/structure/B13822458.png)
